molecular formula C24H25ClN2O3S B289404 N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide

カタログ番号 B289404
分子量: 457 g/mol
InChIキー: IXXRLHHWHCSWPS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. In

作用機序

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide works by binding to the active site of BTK and inhibiting its activity. This prevents the activation of downstream signaling pathways that promote the growth and survival of cancer cells and immune cells. N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has been shown to have a high affinity for BTK, which may contribute to its selective inhibitory effect.
Biochemical and Physiological Effects
N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has been shown to have a potent inhibitory effect on BTK activity, which may lead to the suppression of cancer cell growth and immune cell activation. In preclinical studies, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has also been shown to reduce the activation of immune cells, which may be beneficial in the treatment of autoimmune diseases.

実験室実験の利点と制限

One advantage of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide is its selective inhibitory effect on BTK, which may reduce the risk of side effects associated with non-selective BTK inhibitors. N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has also been shown to have a potent inhibitory effect on BTK activity, which may make it a more effective treatment for cancer and autoimmune diseases. However, one limitation of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide is that it has only been tested in preclinical studies, and its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for research on N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide. One direction is to further investigate its safety and efficacy in humans, through clinical trials. Another direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Finally, further research is needed to fully understand the mechanism of action of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide and its potential therapeutic applications in various types of cancer and autoimmune diseases.

合成法

The synthesis of N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide involves several steps, starting with the reaction of 2-mercapto-1-benzothiophene with tert-butyl acrylate to form a tert-butyl 2-(benzo[b]thiophen-2-ylthio)acetate intermediate. This intermediate is then reacted with 4-chloroaniline and trifluoroacetic acid to form the tert-butyl 3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate intermediate. Finally, this intermediate is reacted with furfurylamine to form the desired product, N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide.

科学的研究の応用

N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. In particular, it has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme in the signaling pathway that drives the growth and survival of cancer cells and immune cells. N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide has also been shown to have a selective inhibitory effect on BTK, which may reduce the risk of side effects associated with non-selective BTK inhibitors.

特性

分子式

C24H25ClN2O3S

分子量

457 g/mol

IUPAC名

N-[6-tert-butyl-3-[(4-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C24H25ClN2O3S/c1-24(2,3)14-6-11-17-19(13-14)31-23(27-21(28)18-5-4-12-30-18)20(17)22(29)26-16-9-7-15(25)8-10-16/h4-5,7-10,12,14H,6,11,13H2,1-3H3,(H,26,29)(H,27,28)

InChIキー

IXXRLHHWHCSWPS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4

正規SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。